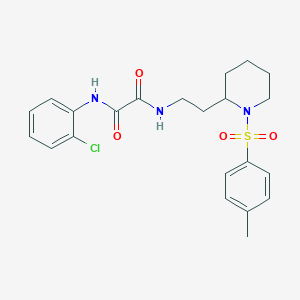
N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as CTOP, is a synthetic compound that is commonly used in scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which is a type of receptor that is involved in pain relief and the reward system in the brain.
科学的研究の応用
Synthesis and Chemical Properties
A novel synthetic approach for the creation of di- and mono-oxalamides, including compounds similar to N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, has been developed. This method involves acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes leading to high-yielding syntheses of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This process is operationally simple and provides a new formula for constructing complex oxalamide structures.
Bioactive Compound Development
The structure of N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide and related compounds has been explored in the development of bioactive compounds. Specifically, compounds structurally similar to N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide have been investigated for their potential as HIV-1 primary isolate neutralization epitope exposure enhancers. Such compounds may block interactions between the HIV-1 gp120 and its receptor CD4, suggesting a role in enhancing the binding of anti-gp120 monoclonal antibodies and potentially offering a novel approach to HIV-1 therapy (Yoshimura et al., 2010).
Molecular Interaction Studies
In the realm of molecular interactions, the crystal structure of N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium hemioxalate has been determined, providing insights into the hydrogen bonding and molecular tape formation in the crystal. Such studies contribute to our understanding of molecular assembly and interaction patterns, which are crucial for designing materials and pharmaceuticals with desired properties (Tang et al., 2009).
Catalysis and Reaction Mechanisms
Research into the catalytic applications of compounds structurally related to N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has shown their potential in enhancing coupling reactions. For instance, oxalamide derivatives have been used as ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, demonstrating the utility of such compounds in synthetic chemistry and material science (Chen et al., 2023).
Degradation Studies
The degradation of sarin and diethylchlorophosphate has been studied using alumina-supported oxime derivatives, indicating the potential of N1-(2-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide analogs in chemical defense applications. Such research highlights the significance of chemical modifications in enhancing the reactivity and specificity of compounds for the degradation of hazardous substances (Verma et al., 2013).
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O4S/c1-16-9-11-18(12-10-16)31(29,30)26-15-5-4-6-17(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECYMDMFVULIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

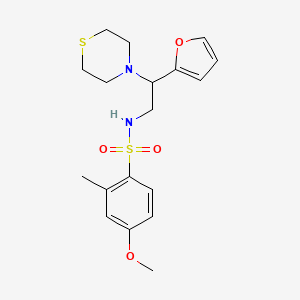
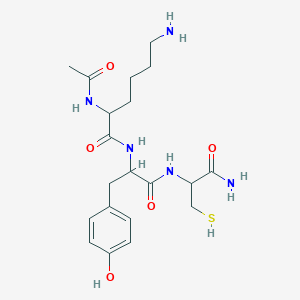
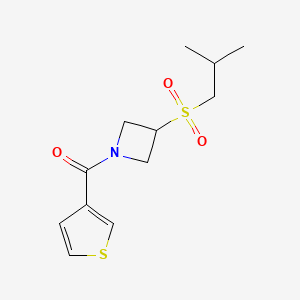
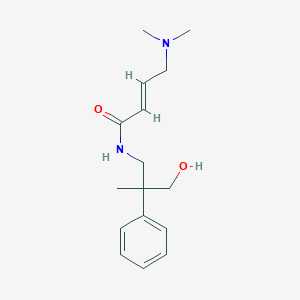
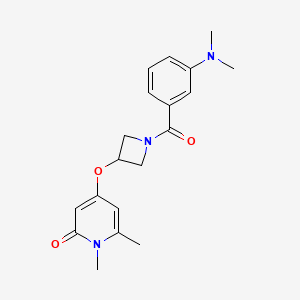
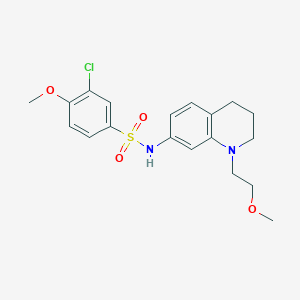
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2471954.png)
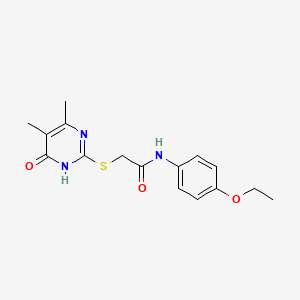
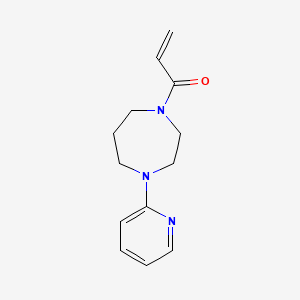
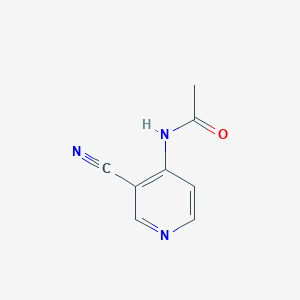
![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471960.png)
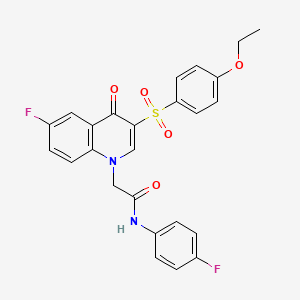
![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)
